molecular formula C21H23BrN2O4 B11602015 methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

Cat. No.: B11602015
M. Wt: 447.3 g/mol
InChI Key: IOPHSCFJTQNVKJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, brominated aromatic compounds, and amino acids. The key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Ethoxylation: Addition of the ethoxy group to the aromatic ring.

    Cyclization: Formation of the chromene ring structure.

    Amination: Introduction of the amino group.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(5-bromo-2-methoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
  • Methyl 2-amino-4-(5-chloro-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
  • Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(methylamino)-4H-chromene-3-carboxylate

Uniqueness

The uniqueness of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate lies in its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, ethoxy group, and dimethylamino group can confer distinct properties compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23BrN2O4

Molecular Weight

447.3 g/mol

IUPAC Name

methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C21H23BrN2O4/c1-5-27-16-9-6-12(22)10-15(16)18-14-8-7-13(24(2)3)11-17(14)28-20(23)19(18)21(25)26-4/h6-11,18H,5,23H2,1-4H3

InChI Key

IOPHSCFJTQNVKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C(=O)OC)N

Origin of Product

United States

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